Cibacron Brilliant Yellow 3G-P

Vue d'ensemble

Description

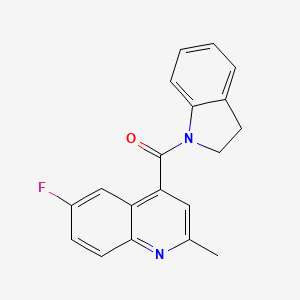

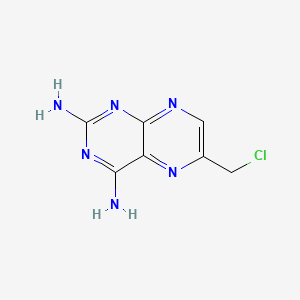

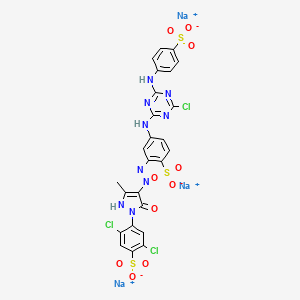

Cibacron Brilliant Yellow 3G-P, also known as Reactive Yellow 2, is a bright yellow powder . It is used in hematology stains . The compound has a molecular formula of C25H19Cl3N9NaO10S3 and a molecular weight of 831.02 .

Synthesis Analysis

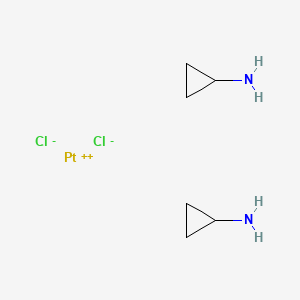

The synthesis of Cibacron Brilliant Yellow 3G-P involves several raw materials including Cyanuric chloride, Sulfanilic acid, 2,4-Diaminobenzenesulfonic acid, 3-Methyl-2-pyrazolin-5-one, and Dichlorosulfophenyl-3-methylpyrazolone .Molecular Structure Analysis

The molecular structure of Cibacron Brilliant Yellow 3G-P is represented by the SMILES string: [Na+].[Na+].[Na+].Cc1nn(c(O)c1\N=N\c2cc(Nc3nc(Cl)nc(Nc4ccc(cc4)S([O-])(=O)=O)n3)ccc2S([O-])(=O)=O)-c5cc(Cl)c(cc5Cl)S([O-])(=O)=O .Chemical Reactions Analysis

Cibacron Brilliant Yellow 3G-P has been studied in the context of photocatalytic degradation under UV-A radiation . The treatment involved test solutions containing 100 mg/L of the dye with two types of photocatalysts, Degussa P25 and Hombikat UV 100 titanium dioxide . The efficiency of these two commercial photocatalysts was compared in the presence and absence of hydrogen peroxide (H2O2) .Physical And Chemical Properties Analysis

Cibacron Brilliant Yellow 3G-P is a solid with a maximum absorption wavelength (λmax) of 404 nm . It is soluble in water at a concentration of 20 to 40 g/L .Applications De Recherche Scientifique

Application 1: Photodegradation of Textile Dyes

Specific Scientific Field

This application falls under the field of Environmental Science , specifically in the subfield of wastewater treatment .

Summary of the Application

Reactive Yellow 2, also known as Reactive Yellow-86 dye, is used in the textile industry. The dye can be harmful to the environment and human health if not properly treated before being discharged into water bodies. This research focuses on the photodegradation (breakdown using light) of Reactive Yellow-86 dye under direct sunlight .

Methods of Application or Experimental Procedures

The study utilized multi-structured Fe2O3 nanoparticles synthesized using phytochemicals from R. indica leaf extracts. The synthesized Fe2O3 was characterized for physiochemical, morphological, topological, and elemental properties using different characterization tools such as x-ray diffractometer (XRD), fourier-transform infrared spectrometer (FTIR), field emission scanning electron microscope (FESEM), tunneling electron microscope (TEM), and energy dispersive x-ray (EDX) .

Results or Outcomes

The Fe2O3 showed visible-light photocatalytic behaviour with Reactive Yellow-86 dye, achieving a removal efficiency of 98% within 60 minutes of incubation in direct solar light at an optimum dosage of 30 mg .

Application 2: Adsorptive Removal of Dyes from Textile Industry Effluent

Specific Scientific Field

This application is also in the field of Environmental Science , specifically in wastewater treatment .

Summary of the Application

This study aimed to optimize the preparation condition of activated carbon using Teff straw as a precursor material to maximize the adsorptive removal of Reactive Yellow 145 dye (RY 145) from aqueous solutions .

Methods of Application or Experimental Procedures

The study used response surface methodology (RSM) to optimize selective factors such as activation time, activation temperature, and impregnation ratio on the preparation of Teff Straw-based Activated Carbon (TSAC). The TSAC prepared at optimal condition was characterized using Fourier-transform infrared (FTIR), Scanning electron microscopy (SEM), and X-ray diffraction (XRD) techniques .

Results or Outcomes

The TSAC prepared at optimal condition showed anionic nature with a BET surface area of 627.7 m2/g. Important adsorptive parameters (contact time, solution pH, adsorbent dose, and dye concentration) were evaluated through batch experiments .

Propriétés

IUPAC Name |

trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(4-7-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-2-5-14(6-3-12)48(39,40)41;;;/h2-10,36H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNBZTDZMXUVML-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15Cl3N9Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cibacron Brilliant Yellow 3G-P | |

CAS RN |

50662-99-2 | |

| Record name | Cibacron Brilliant Yellow 3G-P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050662992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1208196.png)

![2-[[(1-Propan-2-yl-2-benzimidazolyl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B1208197.png)